

# 4-Bromobenzo[d]thiazol-2(3H)-one chemical structure and properties

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## Compound of Interest

Compound Name: 4-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B1602174

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An In-depth Technical Guide to 4-Bromobenzo[d]thiazol-2(3H)-one

**Date: November 2, 2025**

## Introduction

**4-Bromobenzo[d]thiazol-2(3H)-one** is a brominated heterocyclic compound belonging to the benzothiazole class. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives. The presence of the bromine atom and the thiazolone core provides a unique electronic and structural framework, making it a valuable building block in medicinal chemistry and materials science.<sup>[1]</sup> This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical structure, properties, and potential applications.

## Chemical Structure and Identification

The core structure of **4-Bromobenzo[d]thiazol-2(3H)-one** consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 4-position of the bicyclic system and a carbonyl group at the 2-position.

DOT Script for Chemical Structure

Caption: Chemical structure of **4-Bromobenzo[d]thiazol-2(3H)-one**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	4-bromo-2,3-dihydro-1,3-benzothiazol-2-one	[2]
CAS Number	73443-85-3	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNOS	[2]
Canonical SMILES	<chem>O=C1NC2=C(Br)C=CC=C2S1</chem>	[2]
InChI Key	JOFGIHYTADMYMX-UHFFFAOYSA-N	[2]
MDL Number	MFCD07783780	[2]

## Physicochemical Properties

The physicochemical properties of **4-Bromobenzo[d]thiazol-2(3H)-one** are summarized in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	230.08 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	185-188 °C	[1]
LogP	2.76	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Solubility	Limited solubility in methanol and acetone; sparingly soluble in water.	[1]

## Experimental Data

Detailed experimental spectral data for **4-Bromobenzo[d]thiazol-2(3H)-one** is not widely available in the public domain. Characterization would typically involve the following techniques:

- <sup>1</sup>H NMR: To determine the number and environment of protons.
- <sup>13</sup>C NMR: To identify the carbon framework of the molecule.
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
- IR Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches.

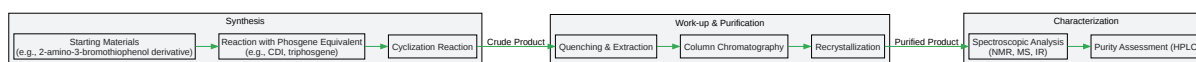
While data for this specific compound is scarce, related benzothiazole derivatives have been characterized extensively. For instance, derivatives of 4-Bromobenzo[d]thiazol-2-amine have been studied, and their synthesis and spectral analyses are documented.[4]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromobenzo[d]thiazol-2(3H)-one** is not provided in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and the synthesis of related compounds. A plausible route would involve the cyclization of a suitably substituted thiourea derivative or the hydrolysis of a 2-amino or 2-halo-4-bromobenzothiazole.

Below is a generalized workflow for a potential synthesis and purification process.

DOT Script for Synthetic Workflow



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Caption: Generalized workflow for synthesis and characterization.

## Biological Activity and Applications

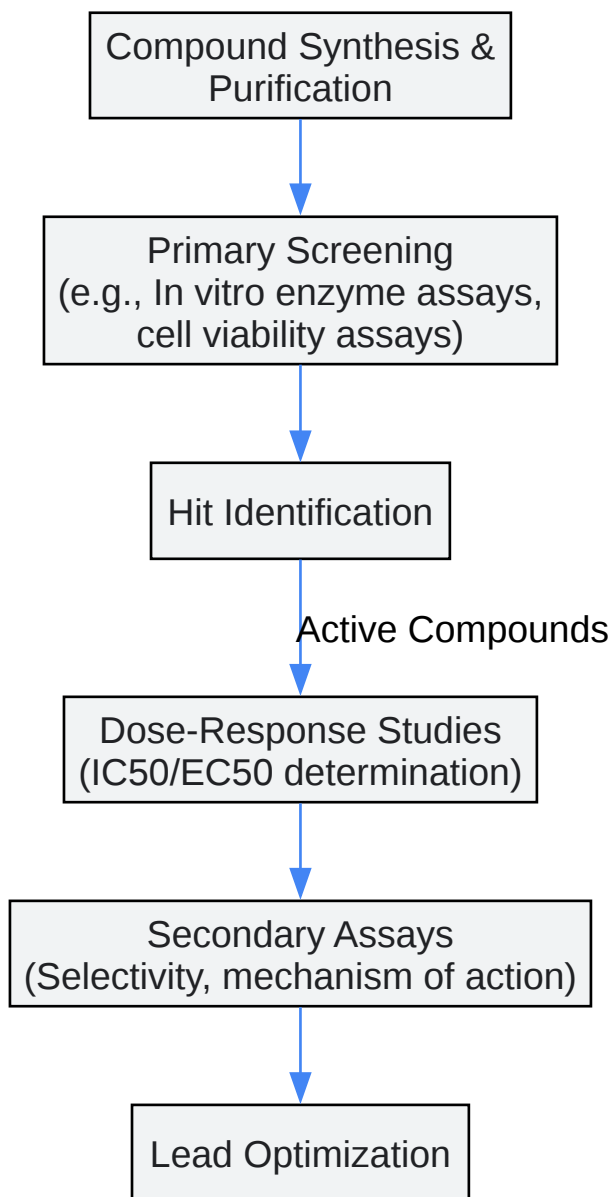
**4-Bromobenzo[d]thiazol-2(3H)-one** serves as a key intermediate in the synthesis of more complex molecules for various applications.<sup>[1]</sup>

- **Pharmaceuticals:** The benzothiazole scaffold is a well-known pharmacophore. Derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.<sup>[4]</sup> This compound is a building block for developing novel therapeutic agents.<sup>[1]</sup>
- **Agrochemicals:** It has been utilized in the creation of herbicides with selective activity.<sup>[1]</sup> The structural features of the molecule can be fine-tuned to target specific enzymes or receptors in weeds.
- **Materials Science:** The thiazolone core, being electron-deficient, has been explored for developing fluorescent probes.<sup>[1]</sup>

## Conceptual Workflow for Biological Screening

The following diagram illustrates a typical cascade for screening a compound like **4-Bromobenzo[d]thiazol-2(3H)-one** for potential biological activity.

## DOT Script for Biological Screening Workflow



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Caption: Conceptual workflow for biological activity screening.

## Safety and Handling

**4-Bromobenzo[d]thiazol-2(3H)-one** is classified as hazardous. Appropriate safety precautions should be taken during its handling and use.

Table 3: Hazard Information

Hazard Statement	Description	Reference
H302	Harmful if swallowed	[2]
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.[2]

## Conclusion

**4-Bromobenzo[d]thiazol-2(3H)-one** is a versatile chemical intermediate with significant potential in drug discovery and agrochemical development. Its unique structure provides a foundation for the synthesis of a wide array of derivatives with tailored biological activities. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

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## References

- 1. 4-bromobenzo[d]thiazol-2(3H)-one; CAS No.: 73443-85-3 [chemshuttle.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-BROMO-2(3H)-BENZOTHAZOLONE | 73443-85-3 [amp.chemicalbook.com]
- 4. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]
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